molecular formula C10H20O3 B1345089 2-(Octyloxy)acetic acid CAS No. 63632-58-6

2-(Octyloxy)acetic acid

Cat. No.: B1345089
CAS No.: 63632-58-6
M. Wt: 188.26 g/mol
InChI Key: HPSBYYHIHGQARI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Octyloxy)acetic acid can be synthesized through the esterification reaction of octanol and acetic acid. This reaction is generally carried out in the presence of an acid catalyst, resulting in the formation of an octyloxy acidic ester. The ester is then hydrolyzed to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar esterification and hydrolysis processes, optimized for large-scale production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Octyloxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the octyloxy group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the type of reaction and reagents used.

Mechanism of Action

The mechanism of action of 2-(Octyloxy)acetic acid involves its interaction with specific enzymes and molecular pathways. For example, it interacts with acetyl-CoA synthetase, catalyzing the conversion of acetate to acetyl-CoA, a crucial intermediate in various metabolic pathways

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hexyloxy)acetic acid
  • 2-(Decyloxy)acetic acid
  • 2-(Dodecyloxy)acetic acid

Uniqueness

2-(Octyloxy)acetic acid is unique due to its specific chain length and the resulting properties. Compared to its shorter or longer chain analogs, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

2-octoxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-8-13-9-10(11)12/h2-9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSBYYHIHGQARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274849
Record name 2-(Octyloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63632-58-6
Record name (Octyloxy)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063632586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 63632-58-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Octyloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(octyloxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (OCTYLOXY)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V9TB38ZCX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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